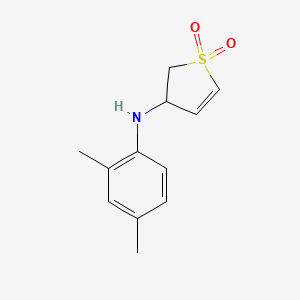

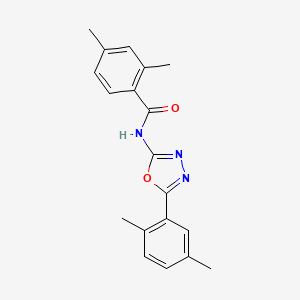

3-((2,4-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related dihydrothiophene derivatives often involves the alkylation of precursors and the loss of SO2 upon heating. For example, 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor that can be easily alkylated, serves as a useful synthetic equivalent for related compounds (Chou & Tsai, 1991). Additionally, the oxidation of 3-methoxythiophene derivatives has been employed to prepare 3-oxo-2,3-dihydrothiophene 1,1-dioxides, which react with sulfur and nitrogen nucleophiles, leading to various chemical transformations (Hofsløkken & Skattebol, 1999).

Molecular Structure Analysis

The molecular structure of dihydrothiophene derivatives has been studied extensively, including X-ray crystallographic analysis. Such studies provide valuable insights into the conformation, bond lengths, and angles, contributing to a better understanding of their chemical behavior and properties (Hayvalı et al., 2010).

Chemical Reactions and Properties

Dihydrothiophene compounds participate in a variety of chemical reactions, including Diels-Alder reactions, where they demonstrate selectivity and reactivity depending on their structure. For instance, 3,4-di-tert-butylthiophene 1-oxide shows excellent yields in [4+2] adducts with electron-deficient alkenic dienophiles (Otani et al., 2003).

Applications De Recherche Scientifique

Synthesis and Reactivity

The compound 3-((2,4-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is involved in various synthetic and reactivity studies. For instance, the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor that can be easily alkylated and loses SO2 upon heating, serves as a useful synthetic equivalent for further chemical transformations (Chou & Tsai, 1991). Moreover, the reactivity of 3-oxo-2,3-dihydrothiophene 1,1-dioxides with sulfur and nitrogen nucleophiles, leading to the formation of various functional compounds through the extrusion of sulfur dioxide, highlights the compound's potential in organic synthesis (Hofsløkken & Skattebol, 1999).

Fluorescent Probes and Sensors

The compound and its derivatives show promise in the development of fluorescent probes and sensors. A study involving polythiophene-based conjugated polymers, including derivatives of 3-((2,4-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide, demonstrated high selectivity and sensitivity towards Hg2+ and Cu2+ in aqueous solutions. These findings suggest potential applications in environmental monitoring and bioimaging (Guo et al., 2014).

Material Science

In material science, the compound's derivatives have been studied for their role in enhancing photoluminescence and electron-transfer reactions. For example, the electrochemical oxidation of related thiophene compounds has led to the discovery of new classes of π-conjugated oligoaminothiophenes, which exhibit significant absorbance and photoluminescence properties. Such materials are of interest for applications in optoelectronic devices and sensors (Ekinci et al., 2000).

Organic Chemistry and Catalysis

The compound's utility extends to organic chemistry and catalysis, where its derivatives are used in reactions such as Diels-Alder and cycloaddition, demonstrating its versatility in constructing complex molecular architectures. This versatility is crucial for developing new pharmaceuticals, agrochemicals, and materials (Otani et al., 2003).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties3. It’s important to handle all chemical compounds with appropriate safety precautions3.

Orientations Futures

The field of thiophene derivatives is a dynamic area of research with many potential future directions. These could include the development of new synthesis methods, the discovery of new applications, and the exploration of the properties of new thiophene derivatives.

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-9-3-4-12(10(2)7-9)13-11-5-6-16(14,15)8-11/h3-7,11,13H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOMDJYETAURTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CS(=O)(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2495447.png)

![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)

![N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2495449.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)

![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)

![5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B2495464.png)